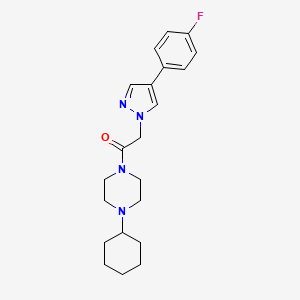
1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.
Cyclohexylpiperazine synthesis: Cyclohexylamine reacts with piperazine to form the cyclohexylpiperazine moiety.
Coupling reaction: The final step involves coupling the cyclohexylpiperazine with the fluorophenyl-pyrazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone can be compared with similar compounds, such as:
1-(4-cyclohexylpiperazin-1-yl)-2-(4-phenyl-1H-pyrazol-1-yl)ethanone: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-methylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone: The methyl group on the piperazine ring may alter its pharmacokinetic properties.
1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-chlorophenyl)-1H-pyrazol-1-yl)ethanone: The chlorine atom may confer different electronic properties compared to the fluorine atom.
特性
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c22-19-8-6-17(7-9-19)18-14-23-26(15-18)16-21(27)25-12-10-24(11-13-25)20-4-2-1-3-5-20/h6-9,14-15,20H,1-5,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXXLPOSFOMWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














